
4-Fluoro-2-bromophenol methyl cyclopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-bromophenol methyl cyclopropyl ether: is a chemical compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol . It is characterized by the presence of a fluorine atom, a bromine atom, and a methyl cyclopropyl ether group attached to a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether typically involves the reaction of 4-fluoro-2-bromophenol with methyl cyclopropyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the etherification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-bromophenol methyl cyclopropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenol group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenols or ethers.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols or reduced ethers.
Scientific Research Applications
4-Fluoro-2-bromophenol methyl cyclopropyl ether is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-bromophenol methyl cyclopropyl ether involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
- 4-Bromophenyl-2,3-epoxypropyl ether
- 2-(1-Adamantyl)-4-bromophenyl 2,2,2-trifluoroethyl ether
- 2-Bromo-4-nitrophenyl 4-bromophenyl ether
Comparison: 4-Fluoro-2-bromophenol methyl cyclopropyl ether is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
2-bromo-4-fluoro-1-(1-methylcyclopropyl)oxybenzene |
InChI |
InChI=1S/C10H10BrFO/c1-10(4-5-10)13-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
ANZVWEGVTOMGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


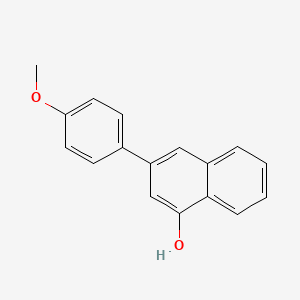
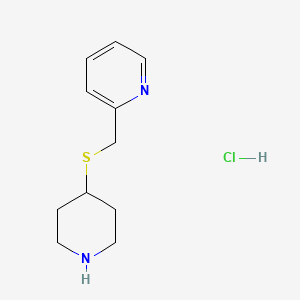
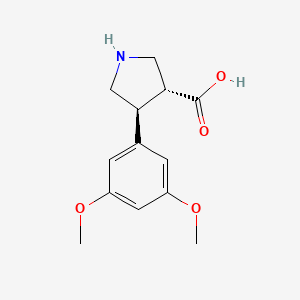
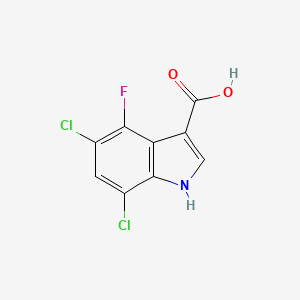
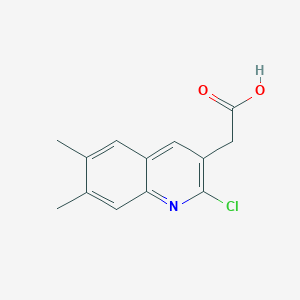
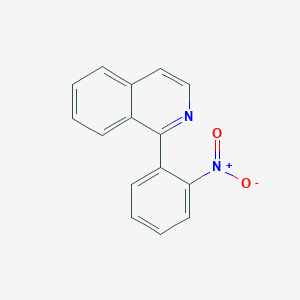
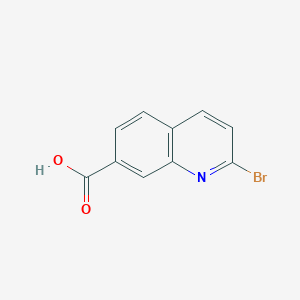


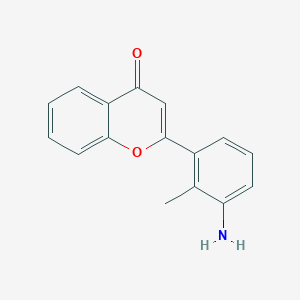

![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)

![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
